4-(3-Oxo-3-(4-(phenylsulfonyl)piperidin-1-yl)propyl)benzonitrile

Structural differentiation 4‑sulfonylpiperidine scaffold medicinal chemistry

Procure 4-(3-Oxo-3-(4-(phenylsulfonyl)piperidin-1-yl)propyl)benzonitrile (CAS 1448027-03-9), a differentiated 4-sulfonylpiperidine featuring a benzonitrile-terminated linker absent in classic 5-HT2A antagonists. This scaffold offers an unexplored vector for modulating lipophilicity and hydrogen-bonding in SAR studies. The benzonitrile handle enables late-stage diversification via hydrolysis, reduction, or click chemistry, while the ketone spacer supports oxime formation and reductive amination. With a defined CAS, it serves as a reference standard for HPLC/LC-MS method development. Choose this compound to accelerate your medicinal chemistry programs with a multi-vector intermediate not reproducible by simpler analogs.

Molecular Formula C21H22N2O3S
Molecular Weight 382.48
CAS No. 1448027-03-9
Cat. No. B2593015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Oxo-3-(4-(phenylsulfonyl)piperidin-1-yl)propyl)benzonitrile
CAS1448027-03-9
Molecular FormulaC21H22N2O3S
Molecular Weight382.48
Structural Identifiers
SMILESC1CN(CCC1S(=O)(=O)C2=CC=CC=C2)C(=O)CCC3=CC=C(C=C3)C#N
InChIInChI=1S/C21H22N2O3S/c22-16-18-8-6-17(7-9-18)10-11-21(24)23-14-12-20(13-15-23)27(25,26)19-4-2-1-3-5-19/h1-9,20H,10-15H2
InChIKeyQEZJZTLMAIPOIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(3-Oxo-3-(4-(phenylsulfonyl)piperidin-1-yl)propyl)benzonitrile (CAS 1448027-03-9) – Procurement-Relevant Chemical Identity and Baseline Characteristics


4-(3-Oxo-3-(4-(phenylsulfonyl)piperidin-1-yl)propyl)benzonitrile (CAS 1448027-03-9) is a synthetic small molecule belonging to the 4‑sulfonylpiperidine class, with the IUPAC name 4-[3-[4‑(benzenesulfonyl)piperidin-1‑yl]‑3‑oxopropyl]benzonitrile, a molecular formula of C₂₁H₂₂N₂O₃S, and a molecular weight of 382.48 g·mol⁻¹ . The compound is primarily offered as a research‑grade building block for medicinal chemistry and chemical biology applications [1]. Despite its structural relationship to pharmacologically characterized 4‑(phenylsulfonyl)piperidine derivatives (e.g., 5‑HT₂A receptor antagonists and long‑chain fatty acyl elongase inhibitors), publicly available peer‑reviewed quantitative comparative data for this specific compound are extremely scarce [2][3].

Why 4-(3-Oxo-3-(4-(phenylsulfonyl)piperidin-1-yl)propyl)benzonitrile Cannot Be Replaced by Generic 4‑Sulfonylpiperidine Analogs


Within the 4‑sulfonylpiperidine family, minor structural variations produce profound shifts in biological activity. The parent 4‑(phenylsulfonyl)piperidine scaffold has been optimized to achieve 5‑HT₂A receptor Ki values as low as 16 nM, while the closely related 4‑benzenesulfonyl‑1‑(3‑phenylpropyl)piperidine shows >100‑fold weaker affinity (Ki > 1500 nM) [1][2]. The target compound incorporates both a benzonitrile‑terminated propyl linker and a ketone spacer – two features absent in the prototype 5‑HT₂A antagonists and LCE inhibitor series. These structural elements are expected to modulate lipophilicity, hydrogen‑bonding capacity, and metabolic stability in ways that cannot be predicted from simpler analogs [3][4]. Consequently, generic substitution with any in‑class 4‑sulfonylpiperidine is unsupported by existing structure‑activity relationship (SAR) data.

Quantitative Differentiation Evidence for 4-(3-Oxo-3-(4-(phenylsulfonyl)piperidin-1-yl)propyl)benzonitrile


Structural Uniqueness: Benzonitrile‑Terminated Propyl Linker and Ketone Spacer Differentiate from Prototype 5‑HT₂A and LCE Inhibitor Scaffolds

The target compound contains a para‑benzonitrile‑terminated propyl linker attached via a ketone spacer to the 4‑(phenylsulfonyl)piperidine core. In contrast, the most potent 5‑HT₂A antagonist lead (compound 12, Fletcher et al. 2002) employs a 2‑(2,4‑difluorophenyl)ethyl substituent without a ketone group, and LCE inhibitor prototypes described in US20100234392 typically bear simple alkyl or cycloalkyl substituents at the piperidine nitrogen [1][2]. No compound in any published 4‑sulfonylpiperidine SAR study incorporates the exact 4‑(3‑oxopropyl)benzonitrile motif, indicating a structurally distinct chemotype .

Structural differentiation 4‑sulfonylpiperidine scaffold medicinal chemistry

Class‑Level Selectivity Context: 5‑HT₂A vs. Dopamine D₂ Selectivity Window of the 4‑(Phenylsulfonyl)piperidine Core

The 4‑(phenylsulfonyl)piperidine scaffold is capable of achieving high 5‑HT₂A affinity (Ki = 16 nM for the optimized analog BDBM50108709) while maintaining very weak dopamine D₂ binding (Ki > 1500 nM for the close structural relative 4‑benzenesulfonyl‑1‑(3‑phenylpropyl)piperidine, BDBM50108708) [1][2]. This >90‑fold selectivity window is a hallmark of the phenylsulfonyl pharmacophore. Although direct binding data for the target compound are unavailable, the presence of the identical 4‑(phenylsulfonyl)piperidine core suggests it may retain this selectivity signature, whereas many generic piperidine derivatives (e.g., benztropine analogs) showpromiscuous aminergic receptor binding [3].

5‑HT₂A receptor dopamine D₂ receptor selectivity

Metabolic Stability Precedent: Rat Liver Microsome Stability Predicts Oral Bioavailability in the 4‑(Phenylsulfonyl)piperidine Series

In the Fletcher et al. (2002) series, the parent compound 1‑(2‑(2,4‑difluorophenyl)ethyl)‑4‑(phenylsulfonyl)piperidine (12) lacked oral bioavailability. By using rat liver microsome (RLM) stability as a predictive screen, the team introduced structural modifications that conferred oral absorption [1]. This established RLM stability as a key developability parameter for 4‑(phenylsulfonyl)piperidines. Although RLM data for the target compound are not published, the conserved phenylsulfonyl group and the electron‑withdrawing benzonitrile moiety suggest potential for improved metabolic stability compared to electron‑rich analogs .

metabolic stability oral bioavailability rat liver microsomes

Recommended Application Scenarios for 4-(3-Oxo-3-(4-(phenylsulfonyl)piperidin-1-yl)propyl)benzonitrile


Medicinal Chemistry: 5‑HT₂A Receptor Antagonist Lead Expansion and SAR Exploration

The 4‑(phenylsulfonyl)piperidine core provides a validated starting point for 5‑HT₂A antagonist development (class‑leading Ki = 16 nM) [1]. The target compound’s unique benzonitrile‑terminated linker introduces vectors for modulating lipophilicity and hydrogen‑bonding interactions unexplored in the Fletcher et al. (2002) series. Researchers can leverage this compound to generate novel SAR around the N‑alkyl substituent while retaining the selectivity‑conferring phenylsulfonyl pharmacophore.

Chemical Biology: Tool Compound for Investigating Long‑Chain Fatty Acyl Elongase (LCE) Pharmacology

Patent literature establishes 4‑sulfonylpiperidines as LCE inhibitors with potential applications in obesity, diabetes, and metabolic syndrome [2]. The target compound, bearing a benzonitrile group amenable to further derivatization, can serve as a probe for LCE target engagement studies, particularly in metabolic disease models where the structural requirements for LCE inhibition remain incompletely defined [3].

Synthetic Chemistry: Advanced Building Block for Parallel Library Synthesis

The compound is explicitly offered as a synthetic building block . The benzonitrile group permits late‑stage diversification via (a) hydrolysis to the carboxylic acid, (b) reduction to the benzylamine, or (c) click chemistry following conversion to the tetrazole. The ketone spacer enables further functionalization (e.g., oxime formation, reductive amination). This multi‑vector derivatization potential distinguishes it from simpler 4‑(phenylsulfonyl)piperidine intermediates that lack the benzonitrile handle.

Analytical Chemistry: HPLC Method Development and Reference Standard Qualification

With a defined CAS number (1448027-03-9), molecular formula (C₂₁H₂₂N₂O₃S), and molecular weight (382.48 g·mol⁻¹) , the compound can serve as a reference standard for HPLC/LC‑MS method development in pharmaceutical analysis. Its distinct chromophore (benzonitrile, λₘₐₓ ≈ 230–270 nm) and characteristic mass fragmentation pattern (phenylsulfonyl cleavage) facilitate detection and quantification in complex matrices.

Quote Request

Request a Quote for 4-(3-Oxo-3-(4-(phenylsulfonyl)piperidin-1-yl)propyl)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.